3,4-difluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
3,4-Difluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by three key structural features:
- 4-(Pyrrolidin-1-yl) substituent: Introduces a saturated nitrogen-containing ring, improving solubility and modulating target binding.
- 3,4-Difluorobenzamide moiety: The fluorinated aromatic system increases electronegativity and bioavailability while influencing receptor interactions.
This compound is likely designed for kinase inhibition or similar therapeutic applications, given the pyrazolo[3,4-d]pyrimidine scaffold’s prevalence in kinase-targeting drugs .
Properties
IUPAC Name |
3,4-difluoro-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N6OS/c1-29-19-24-16(26-7-2-3-8-26)13-11-23-27(17(13)25-19)9-6-22-18(28)12-4-5-14(20)15(21)10-12/h4-5,10-11H,2-3,6-9H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORXRUBNYIMPPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=CC(=C(C=C3)F)F)C(=N1)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted hydrazine and a suitable diketone or aldehyde.
Introduction of the Pyrrolidine Group: This step involves the nucleophilic substitution of a halogenated pyrazolo[3,4-d]pyrimidine with pyrrolidine.
Attachment of the Methylthio Group: This can be done via a thiolation reaction, where a methylthiolating agent reacts with the pyrazolo[3,4-d]pyrimidine intermediate.
Formation of the Benzamide Moiety: The final step involves coupling the pyrazolo[3,4-d]pyrimidine derivative with 3,4-difluorobenzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon with hydrogen gas.
Substitution: The difluoro groups on the benzamide ring can undergo nucleophilic aromatic substitution with strong nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzamides with various nucleophiles.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as an inhibitor of various kinases involved in cellular signaling pathways associated with cancer and inflammation. It is particularly noted for its potential in developing targeted therapies for malignancies.
Anticancer Research
Research indicates that derivatives of this compound exhibit antiproliferative effects against multiple cancer cell lines. These effects are attributed to the inhibition of specific kinases such as Polo-like kinase 1 (Plk1), which plays a crucial role in cell division and tumor progression.
Biochemical Pathways
The compound is utilized to study biochemical pathways by acting as a selective inhibitor for certain enzymes and receptors. This allows researchers to dissect the roles of these targets in various physiological and pathological processes.
Drug Development
Given its favorable pharmacological profile, this compound serves as a lead structure for the design of new therapeutics aimed at treating inflammatory diseases, neurological disorders, and other conditions linked to dysregulated kinase activity.
Inhibition of Kinases
The compound interacts with various kinases, inhibiting their activity and thereby modulating signaling pathways related to cell proliferation and apoptosis.
Induction of Apoptosis
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, contributing to its anticancer properties.
Study on Kinase Inhibition
A recent study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrazolo[3,4-d]pyrimidine derivatives. The findings highlighted that modifications at the pyrrolidine position significantly enhance kinase inhibition potency against Plk1 .
Antiproliferative Effects
Another study assessed the antiproliferative effects of this compound on various cancer cell lines, revealing IC50 values indicative of strong growth inhibition . This underlines its potential as a therapeutic agent in oncology.
Therapeutic Potential in Inflammatory Diseases
Research has also suggested that the compound may exhibit anti-inflammatory properties through the inhibition of specific pathways involved in immune responses . This opens avenues for further exploration into its use for treating chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide likely involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit the activity of these targets, thereby modulating biological pathways. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Substitution at Position 4: The target compound’s pyrrolidin-1-yl group contrasts with dimethylamino (Example 28) and aryloxy/alkoxy (Compound 8a). Pyrrolidine’s cyclic structure may improve binding pocket occupancy compared to planar aryl groups . Amino groups (Example 53) are common in kinase inhibitors but may reduce metabolic stability compared to pyrrolidine .
Position 6 Modifications :
- The methylthio group in the target compound is unique among the compared analogs. Sulfur-containing substituents can enhance hydrophobic interactions and resistance to oxidative metabolism.
Benzamide Variations: The 3,4-difluoro substitution increases electronegativity and membrane permeability compared to non-fluorinated analogs (e.g., Compound 8a) . Example 53’s chromenone moiety suggests a divergent therapeutic target (e.g., anti-cancer vs. anti-inflammatory) .
Biological Activity
3,4-Difluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide, with the CAS number 941985-85-9, is a novel compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a difluorobenzamide moiety and a pyrrolidinyl-pyrazolopyrimidine core, suggesting diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 418.5 g/mol. The presence of fluorine atoms and sulfur groups in its structure may enhance its lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀F₂N₆OS |
| Molecular Weight | 418.5 g/mol |
| CAS Number | 941985-85-9 |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, particularly kinases and other enzymes involved in signaling pathways. Similar compounds have shown to inhibit various kinases associated with cancer progression, including cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs) .
Anticancer Activity
Recent studies have indicated that compounds containing the pyrazolopyrimidine scaffold exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds similar to this compound have demonstrated potent inhibition of cell proliferation in various cancer cell lines, with some showing IC50 values in the low micromolar range .
Case Studies
- Study on Pyrazolopyrimidine Derivatives : A study evaluated several derivatives of pyrazolopyrimidines for their anticancer activity against prostate (PC-3) and lung (A-549) cancer cells. The most potent compounds exhibited IC50 values as low as 1.54 μM for PC-3 cells .
- Mechanistic Insights : The mechanism by which these compounds exert their effects often involves the induction of apoptosis through activation of caspase pathways and disruption of cell cycle progression .
Comparative Analysis
The biological activity of this compound can be compared with other known kinase inhibitors:
| Compound Name | Target Kinase | IC50 Value (μM) | Notes |
|---|---|---|---|
| Palbociclib | CDK4/6 | 0.9 | Approved for breast cancer treatment |
| Piritrexim | Dihydrofolate Reductase | 0.5 | Antitumor effects observed |
| 3,4-Difluoro-N-(2-(6-(methylthio)... | Various Kinases | TBD | Potentially broad-spectrum activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
